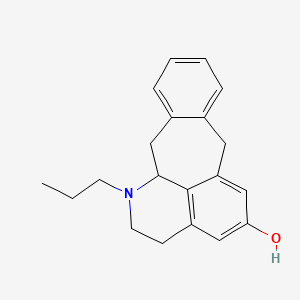
1-Propyl-1,2,3,7,12,12a-hexahydro-1-aza-pleiaden-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-propyl-1,2,3,7,12,12a-hexahydro-1-aza-pleiaden-5-ol is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-propyl-1,2,3,7,12,12a-hexahydro-1-aza-pleiaden-5-ol involves multiple steps, starting from simpler organic molecules. The process typically includes:
Cyclization reactions: These are used to form the core structure of the compound.
Functional group modifications: Various functional groups are introduced or modified to achieve the desired chemical properties.
Purification steps: Techniques such as chromatography are used to purify the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes:
Batch reactors: For controlled reaction conditions.
Continuous flow reactors: For large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-propyl-1,2,3,7,12,12a-hexahydro-1-aza-pleiaden-5-ol undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May produce ketones or carboxylic acids.
Reduction: May produce alcohols or alkanes.
Substitution: May produce various substituted derivatives.
Scientific Research Applications
1-propyl-1,2,3,7,12,12a-hexahydro-1-aza-pleiaden-5-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-propyl-1,2,3,7,12,12a-hexahydro-1-aza-pleiaden-5-ol involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating specific enzymes to produce a biological effect.
Receptors: Binding to receptors on cell surfaces to trigger a cellular response.
Pathways: Modulating signaling pathways involved in various physiological processes.
Comparison with Similar Compounds
1-propyl-1,2,3,7,12,12a-hexahydro-1-aza-pleiaden-5-ol can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups, such as 2-naphthalenemethanol or 1-isopropyl-4,7-dimethyl-1,2,3,5,6,8a-hexahydronaphthalene
Uniqueness: Its specific structure and functional groups may confer unique chemical properties or biological activities not found in other compounds.
Properties
Molecular Formula |
C20H23NO |
|---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
11-propyl-11-azatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),3,5,7,14(18),15-hexaen-16-ol |
InChI |
InChI=1S/C20H23NO/c1-2-8-21-9-7-16-11-18(22)12-17-10-14-5-3-4-6-15(14)13-19(21)20(16)17/h3-6,11-12,19,22H,2,7-10,13H2,1H3 |
InChI Key |
KMEPUUUVCKDMTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC2=C3C1CC4=CC=CC=C4CC3=CC(=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


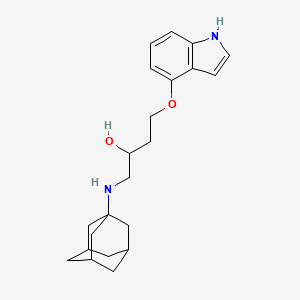
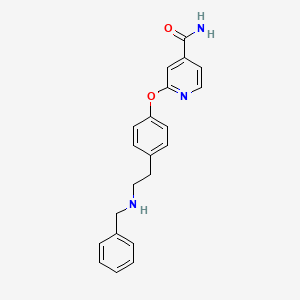
![2-[4-(2-Benzylaminoethyl)phenoxy]nicotinamide](/img/structure/B10794433.png)
![6-Benzyl-2-methoxy-8-phenethyl-6,8-diaza-bicyclo[3.2.2]nonane](/img/structure/B10794438.png)
![6-Benzyl-2-(benzyloxy)-8-phenethyl-6,8-diaza-bicyclo[3.2.2]nonane](/img/structure/B10794448.png)
![6-Benzyl-8-butyl-2-methoxy-6,8-diaza-bicyclo[3.2.2]nonane](/img/structure/B10794453.png)
![6-Benzyl-2-(benzyloxy)-8-butyl-6,8-diaza-bicyclo[3.2.2]nonane](/img/structure/B10794454.png)
![3-Methyl-2-((R)-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-yl)-phenol](/img/structure/B10794464.png)
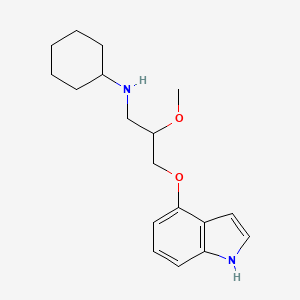

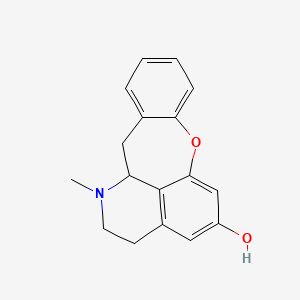
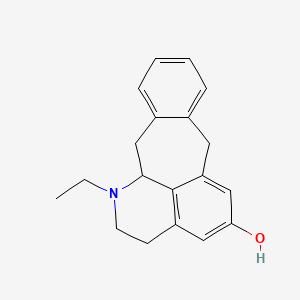

![2-[2-(Ethoxymethyl)piperazin-1-yl]-6-nitroquinoline](/img/structure/B10794511.png)
